molecular formula C23H22ClNO4 B155232 Mandipropamid CAS No. 374726-62-2

Mandipropamid

Cat. No. B155232
M. Wt: 411.9 g/mol
InChI Key: KWLVWJPJKJMCSH-UHFFFAOYSA-N
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Description

Mandipropamid is a fungicide belonging to the carboxylic acid amide (CAA) class, which is widely used to control oomycete pathogens that cause economically significant plant diseases. It is particularly effective against downy mildews and late blights affecting crops such as tomatoes, potatoes, and grapes .

Synthesis Analysis

The synthesis of mandipropamid involves several key chemical reactions starting from commercially available materials such as 4-chloroacetophenone and vanillin. The process includes the Cannizzaro reaction, Henry reaction, amide bond formation, and O-propargylation, leading to an overall yield of 43% . Additionally, novel analogues of mandipropamid have been synthesized using isocyanide-based multicomponent reactions, such as the Ugi- and Passerini-type reactions, which have been instrumental in the rapid exploration of new fungicidal compounds .

Molecular Structure Analysis

Mandipropamid is a chiral molecule with two enantiomers, and studies have shown that the S-enantiomer has significantly higher bioactivity against phytopathogens compared to the R-enantiomer. This enantioselectivity is attributed to the stronger binding of the S-enantiomer to the cellulose synthase enzyme, which is crucial for the pathogen's cell wall biosynthesis .

Chemical Reactions Analysis

Mandipropamid targets the cellulose synthase-like PiCesA3 protein in oomycete pathogens, inhibiting cell wall biosynthesis. This mode of action results in the swelling of germinating cysts, which is a symptom typical of cell wall synthesis inhibitors. Mutations in the PiCesA3 gene can lead to mandipropamid insensitivity, demonstrating the specificity of the fungicide's action . Additionally, the fungicide's bioactivity can be affected by the presence of different functional groups, as shown by the synthesis and evaluation of isosteric analogs .

Physical and Chemical Properties Analysis

Mandipropamid exhibits limited mobility in plant tissues, with the majority of the fungicide found in root tissues after soil application. Its concentrations in roots, stems, and leaves have been quantified using bioassays and liquid chromatography-tandem mass spectrometry, showing that it persists inside roots over time and exceeds the EC50 values for mycelial growth inhibition of certain Phytophthora species . The enantioselective bioaccumulation and degradation of mandipropamid have also been studied, revealing preferential enrichment and degradation patterns for the S-enantiomer in certain plants and soil . Furthermore, an enantioselective method for determining mandipropamid residues in vegetables and fruits has been developed, which is crucial for ensuring food safety and environmental protection .

Scientific Research Applications

Synthesis and Fungicidal Activity

  • Novel analogues of mandipropamid have been developed, demonstrating high efficacy against plant diseases like tomato and potato late blight and grape downy mildew. These studies explore the structure-activity relationships of these compounds (Lamberth, Kempf, & Kříž, 2007).

Engineering Plant Receptors

  • Engineered plant receptors can be activated by mandipropamid, indicating its potential in conferring protection against drought through activation of abscisic acid signaling (Rodriguez & Lozano-Juste, 2015).

Resistance Studies

  • Research on the resistance of Plasmopara viticola to mandipropamid, a carboxylic acid amide fungicide, suggests that resistance is controlled by two recessive nuclear genes (Gisi et al., 2007).

Enantioselective Bioactivity

  • Studies show that the S-enantiomer of mandipropamid has significantly higher bioactivity against various phytopathogens compared to its R-enantiomer, indicating a potential for more targeted fungicidal applications (Zhang et al., 2021).

Fungicidal Compound Discovery

  • Mandipropamid was discovered through isocyanide-based multicomponent reactions, proving effective against phytopathogens like Phytophthora infestans and Plasmopara viticola (Lamberth et al., 2008).

Detoxification Mechanisms in Earthworms

  • Research indicates enantioselective bioaccumulation of mandipropamid in earthworms, with different effects on detoxification enzymes and gene expression depending on the enantiomer (Fang et al., 2021).

Agricultural Applications

  • Mandipropamid has been found effective in controlling red taro blight, with field experiments indicating a significant control effect (Wang et al., 2017).

Soil Treatment for Citrus Plants

  • It has been investigated for its uptake and persistence in citrus roots when used as a soil treatment for managing Phytophthora root rot, showing potential for use in citrus nurseries and possibly orchards (Belisle et al., 2022).

Enantioselective Determination in Food

  • An enantioselective method for determining mandipropamid in vegetables and fruits has been developed, highlighting its potential for food safety monitoring (Zhang et al., 2014).

Safety And Hazards

Mandipropamid is considered a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . No adverse effects due to inhalation or skin contact are expected .

Future Directions

Mandipropamid holds great potential for both cell and synthetic biology as well as therapeutic applications . It has been developed as a new chemical inducer of proximity for in vivo applications .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVWJPJKJMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058075
Record name Mandipropamid
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Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C
Record name Mandipropamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.24 at 22 °C
Record name Mandipropamid
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/
Record name Mandipropamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... This study /describes/ ... the molecular mechanism of resistance to a carboxylic acid amide (CAA) fungicide. ... A family of four cellulose synthase (CesA) genes containing conserved domains ... are found in all processive glycosyltransferases. Phylogenetic analysis revealed their close relationship to the cellulose synthases of Phytophthora sp. /a target species for mandipropamid/. Sequencing of the CesA genes in a CAA- resistant and -sensitive field isolate revealed five single nucleotide polymorphisms (SNPs) affecting the amino acid structure of the proteins. SNP inheritance in F(1)-, F(2)- and F(3)-progeny confirmed resistance to be correlated with one single SNP located in PvCesA3. Only if present in both alleles, this SNP led to the substitution of a glycine for a serine residue at position 1105 (G1105S) in the deduced amino acid sequence, thus conferring CAA- resistance. Our data demonstrate that the identified genes are putative cellulose synthases and that one recessive mutation in PvCesA3 causes inheritable resistance to the CAA fungicide mandipropamid., ... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype.
Record name Mandipropamid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mandipropamid

Color/Form

Light beige powder

CAS RN

374726-62-2
Record name Mandipropamid
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Record name Mandipropamid [ISO]
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Record name Mandipropamid
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Record name Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy)
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Record name MANDIPROPAMID
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Record name Mandipropamid
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Melting Point

96.4-97.3 °C
Record name Mandipropamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of 1 mol 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide in 500 ml toluene, 207 g potassium carbonate (1.5 mole) and 10 g tetrabutylammonium bromide are added. The mixture is heated to 90° C. and 1.4 mole propargyl chloride as a 35% solution in toluene is added over 30 minutes. After 3 hours the conversion of 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide is complete. To dissolve the salts 500 ml water are added and separated from the toluene product phase. The toluene is completely evaporated at 80° C./20 mbar and replaced by methanol. The product 2-(4-Chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide is crystallized from solution by cooling down to 0° C., filtered and washed with 200 ml methanol of 0° C. The product is dried at 50° C. under vacuum. 315 g of 2-(4-Chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide are obtained with a LC purity of 98%. Melting point=94-96° C.
Name
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step Two
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Name
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2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
salts
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 80% solution of propargyl bromide in toluene (39,1 g, 0,263 mol) is added slowly at room temperature to a mixture of 2-(4-chloro-phenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-acetamide (35.25 g, 0,105 mol), 30% sodium hydroxide solution (52,4 ml, 0,524 mmol) and tetrabutylammonium bromide (1,8 g) in 180 ml of dichloroethane. The reaction mixture is stirred for 16 hours at +40° C. Subsequently the mixture is evaporated and the residue is diluted with water (100 ml) and dichloroethane (100 ml). The organic phase is separated and the aqueous layer is extracted with dichloroethane. The combined organic phases are washed with brine (150 ml), dried over sodium sulfate and evaporated. The remaining oil is purified by chromatography on silica gel (ethyl acetate/hexane 1:1) to yield 2-(4-chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide, m.p. 90-92° C.
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solution
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2-(4-chloro-phenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-acetamide
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35.25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
SL Toffolatti, G Russo, P Campia… - Pest management …, 2018 - Wiley Online Library
… mandipropamid-free program. Where sensitivity was initially present, no changes occurred … the mandipropamid-free program and resistant strains were selected in the mandipropamid …
Number of citations: 33 onlinelibrary.wiley.com
J Li, T Lan, G Yang, S Mu, K Zhang - Ecotoxicology and Environmental …, 2022 - Elsevier
… the residues of mandipropamid in four vegetables … mandipropamid in vegetables at the enantiomer level and offer some guidance for the dietary intake risk evaluation of mandipropamid …
Number of citations: 9 www.sciencedirect.com
H Zhang, X Wang, X Wang, M Qian… - Journal of separation …, 2014 - Wiley Online Library
… ECD spectra of mandipropamid. The geometry of the mandipropamid enantiomers was first … The ECD spectra of mandipropamid enantiomers were predicted using the TDDFT method …
TB Siegenthaler, ZR Hansen - Plant Disease, 2021 - Am Phytopath Society
Phytophthora blight is a destructive disease caused by the oomycete Phytophthora capsici, which affects vegetable production throughout the state of Tennessee and worldwide. …
Number of citations: 29 apsjournals.apsnet.org
CH Kwon, MI Chang, MH Im, H Choi… - Analytical Science …, 2008 - koreascience.kr
… to recover the mandipropamid from the aqueous phase. … mandipropamid in sample extracts with the detection at its ${\lambda} _ {max} $(223 nm). Overall recoveries of mandipropamid …
Number of citations: 38 koreascience.kr
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
… of the dossier on mandipropamid in the Draft Assessment … a conclusion on whether mandipropamid can be expected to … of the representative uses of mandipropamid as a fungicide …
Number of citations: 34 efsa.onlinelibrary.wiley.com
T Qu, Y Shao, AS Csinos, P Ji - Plant Disease, 2016 - Am Phytopath Society
Black shank incited by Phytophthora nicotianae is a devastating disease in the production of tobacco. Fungicides have been commonly used for managing the disease; however, there …
Number of citations: 40 apsjournals.apsnet.org
MJ Ziegler, K Yserentant, V Dunsing, V Middel… - Nature chemical …, 2022 - nature.com
… Here, we present the use of the agrochemical mandipropamid (Mandi) as a highly efficient CIP in cell culture systems and living organisms. Mandi specifically induces complex …
Number of citations: 14 www.nature.com
L Han, Y Liu, J Nie, X You, Y Li, X Wang… - Journal of Hazardous …, 2022 - Elsevier
This study investigated the indigenous functional microbial communities associated with the degradation of chiral fungicide mandipropamid enantiomers in soils repeatedly treated with …
Number of citations: 7 www.sciencedirect.com
J Zhang, Q Wu, Y Zhong, Z Wang, Z He… - Journal of Agricultural …, 2021 - ACS Publications
Mandipropamid (MDP) is a widely used chiral fungicide to control oomycete pathogens with two enantiomers. In this study, the enantioselective bioactivity, toxicity, and degradation of …
Number of citations: 14 pubs.acs.org

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